Tetrabutylammonium

Description

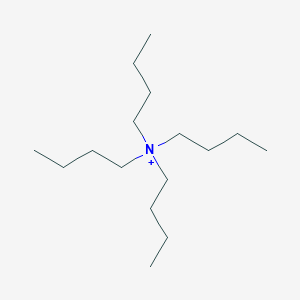

Structure

3D Structure

Properties

IUPAC Name |

tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLFLBLQUQXARW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10442-39-4 (cyanide), 1112-67-0 (chloride), 1643-19-2 (bromide), 1923-70-2 (perchlorate), 1941-27-1 (nitrate), 2052-49-5 (hydroxide), 311-28-4 (iodide), 32503-27-8 (sulfate), 429-41-4 (fluoride), 5574-97-0 (monophosphate), 993-22-6 (azide) | |

| Record name | Tetrabutylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045011 | |

| Record name | Tetrabutylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10549-76-5, 2052-49-5 | |

| Record name | Tetrabutylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010549765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium Ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrabutylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRABUTYLAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBU2X6BBJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatile Quaternary Ammonium Salt: A Technical Guide to Tetrabutylammonium in the Laboratory

Introduction: Tetrabutylammonium (TBA) salts are a class of quaternary ammonium compounds that have become indispensable tools in modern research and development. Characterized by a central nitrogen atom bonded to four butyl groups, the TBA cation ([N(C₄H₉)₄]⁺) imparts unique properties to its associated anionic salts, making them highly soluble in organic solvents. This lipophilicity is central to their widespread application across various disciplines, from organic synthesis and electrochemistry to analytical chromatography. This technical guide provides an in-depth exploration of the primary uses of this compound salts in a laboratory setting, complete with experimental protocols, quantitative data, and mechanistic diagrams to support researchers, scientists, and drug development professionals in their work.

Phase-Transfer Catalysis: Bridging Chemical Divides

One of the most significant applications of this compound salts, particularly this compound bromide (TBAB), is in phase-transfer catalysis (PTC).[1][2][3] In many organic reactions, the reactants are present in two immiscible phases, such as an aqueous phase and an organic phase. This phase separation creates a kinetic barrier that slows down or prevents the reaction.[2][4] Phase-transfer catalysts are substances that facilitate the migration of a reactant from one phase to another, thereby enabling the reaction to proceed.[2]

The this compound cation, with its lipophilic butyl chains, can form an ion pair with an anionic reactant in the aqueous phase.[2][4] This ion pair is soluble in the organic phase, allowing the transport of the anion into the organic phase where it can react with the organic-soluble substrate.[2] After the reaction, the TBA cation can return to the aqueous phase to repeat the cycle. This process dramatically accelerates reaction rates and improves yields by minimizing side reactions.[4] TBAB is a cost-effective, environmentally friendly, and highly efficient phase-transfer catalyst for a wide range of reactions, including alkylations, oxidations, reductions, and esterifications.[1][3]

Diagram 1: Mechanism of Phase-Transfer Catalysis

Mechanism of this compound-mediated phase-transfer catalysis.

Quantitative Data: Efficacy of TBAB in Phase-Transfer Catalysis

The following table summarizes the effectiveness of this compound bromide as a phase-transfer catalyst in various organic reactions, highlighting the significant improvement in yield compared to uncatalyzed reactions.

| Reaction Type | Substrates | Catalyst (mol%) | Solvent System | Temp. (°C) | Time (h) | Yield (%) (with TBAB) | Yield (%) (without TBAB) | Reference |

| C5-Alkylation | Hydantoin, Allyl Bromide | TBAB (2) | Toluene / 50% KOH (aq) | RT | 1 | 96 | 0 | [5] |

| N-Heterocycle Synthesis | Aryl Aldehyde, Ethyl Acetoacetate, Ammonium Acetate | TBAB (10) | Water | 60 | 1-2 | 85-95 | Lower yields | [2] |

| Imidazoline Synthesis | Aromatic Aldehyde, Ethylenediamine | TBAB & Tungstophosphoric acid | Water | 80 | - | High | Lower yields | [2] |

Experimental Protocol: C5-Alkylation of Hydantoins using TBAB

This protocol describes a highly efficient and selective C5-alkylation of hydantoins under phase-transfer catalysis.[5]

Materials:

-

Hydantoin derivative (1.0 equiv)

-

Alkylating agent (e.g., allyl bromide, 1.2 equiv)

-

This compound bromide (TBAB, 0.02 equiv)

-

Potassium hydroxide (KOH), 50% w/w aqueous solution

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the hydantoin derivative in toluene, add the 50% aqueous KOH solution.

-

Add this compound bromide (TBAB) to the biphasic mixture.

-

Add the alkylating agent dropwise to the reaction mixture at room temperature.

-

Stir the reaction vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and separate the aqueous and organic layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Electrochemistry: The Supporting Electrolyte of Choice

In non-aqueous electrochemistry, a supporting electrolyte is crucial to increase the conductivity of the solution and minimize the iR drop.[6] this compound salts, particularly this compound hexafluorophosphate (TBAHFP) and this compound perchlorate (TBAP), are widely used as supporting electrolytes due to their excellent solubility in polar organic solvents, high ionic conductivity, and wide electrochemical potential windows.[7] The large, non-coordinating this compound cation and the electrochemically stable hexafluorophosphate or perchlorate anions are chemically inert over a wide potential range, allowing for the study of redox processes without interference from the electrolyte itself.[7]

Diagram 2: Role of TBAHFP in a Cyclic Voltammetry Experiment

Workflow for a cyclic voltammetry experiment using TBAHFP.

Quantitative Data: Electrochemical Properties of this compound Salts

The following table provides key electrochemical data for this compound hexafluorophosphate in acetonitrile, a common solvent for non-aqueous electrochemistry.

| Property | Value | Conditions | Reference |

| Limiting Molar Conductivity (Λ₀) | 165.9 S·cm²·mol⁻¹ | 25 °C in Acetonitrile | [8] |

| Electrochemical Potential Window | Approx. -3.0 to +3.0 V (vs. Fc/Fc⁺) | 0.1 M in Acetonitrile, Pt electrode | [9] |

| Typical Concentration | 0.1 M | Acetonitrile | [6] |

Experimental Protocol: Preparation of a Non-Aqueous Electrolyte for Cyclic Voltammetry

This protocol details the preparation of a standard electrolyte solution for cyclic voltammetry using TBAHFP.

Materials:

-

This compound hexafluorophosphate (TBAHFP), electrochemical grade

-

Acetonitrile (MeCN), anhydrous, HPLC grade

-

Analyte of interest

-

Volumetric flask

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Inside an inert atmosphere glovebox, weigh the required amount of TBAHFP to prepare a 0.1 M solution in the desired volume of acetonitrile. For example, for 50 mL of solution, weigh 1.937 g of TBAHFP (M.W. = 387.43 g/mol ).

-

Transfer the TBAHFP to a clean, dry volumetric flask.

-

Add a small amount of anhydrous acetonitrile to dissolve the TBAHFP.

-

Weigh the desired amount of the analyte to achieve the desired concentration (typically 1-10 mM) and add it to the volumetric flask.

-

Add anhydrous acetonitrile to the volumetric flask up to the calibration mark.

-

Stopper the flask and mix thoroughly by inversion until all solids are dissolved.

-

The electrolyte solution is now ready to be transferred to the electrochemical cell under an inert atmosphere.

Ion-Pair Chromatography: Enhancing Separation of Anionic Analytes

In reversed-phase high-performance liquid chromatography (RP-HPLC), highly polar and ionic compounds are often poorly retained on the nonpolar stationary phase, leading to inadequate separation. Ion-pair chromatography is a technique used to enhance the retention of such analytes.[10] this compound salts, such as this compound hydroxide (TBAOH) and this compound phosphate (TBAP), are commonly employed as cationic ion-pairing reagents for the separation of acidic and anionic compounds.[11][12][13]

The mechanism involves the addition of the this compound salt to the mobile phase. The lipophilic this compound cations adsorb onto the hydrophobic stationary phase, creating a dynamic ion-exchange surface. The anionic analytes in the sample then form transient ion pairs with the adsorbed TBA cations, increasing their retention on the column.[14] The concentration of the ion-pairing reagent in the mobile phase is a critical parameter that can be adjusted to fine-tune the retention and selectivity of the separation.[15]

Diagram 3: Mechanism of Ion-Pair Chromatography

Mechanism of retention enhancement in ion-pair chromatography.

Quantitative Data: Effect of TBA Concentration on Analyte Retention

The concentration of the this compound ion-pairing reagent directly influences the retention time of anionic analytes. The following table illustrates this relationship.

| TBAOH Concentration (mM) | Analyte | Retention Time (min) | Column | Mobile Phase | Reference |

| 5 | Analyte A | 5.7 | YMC ODS C18 | Water/Methanol Gradient | [14] |

| 20 | Analyte A | Increased | YMC ODS C18 | Water/Methanol Gradient | [14] |

| 48 | Analyte A | Further Increased | YMC ODS C18 | Water/Methanol Gradient | [14] |

| 15 | Low-Molecular-Weight Heparins | Varies | C18 (150 x 4.6 mm) | Acetonitrile/Water (32:68) with 50 mM Ammonium Acetate, pH 7.0 | [16] |

Experimental Protocol: Preparation of an Ion-Pairing Mobile Phase for HPLC

This protocol describes the preparation of a mobile phase containing this compound hydroxide for the analysis of anionic compounds.[11][13]

Materials:

-

This compound hydroxide (TBAOH), 10% aqueous solution

-

Methanol or Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Phosphoric acid, 10% aqueous solution

-

Volumetric flask

-

pH meter

Procedure:

-

To prepare a 1 L mobile phase with a final TBAOH concentration of approximately 5 mM, pipette 12.5 mL of a 10% TBAOH aqueous solution into a 1 L volumetric flask.

-

Add the desired organic modifier (e.g., methanol or acetonitrile) and HPLC-grade water to the flask in the desired ratio. For example, for a 30:70 methanol:water mobile phase, add 300 mL of methanol and approximately 687.5 mL of water.

-

Mix the solution thoroughly.

-

Adjust the pH of the mobile phase to the desired value (e.g., pH 7.5) by the dropwise addition of a 10% aqueous phosphoric acid solution while monitoring with a calibrated pH meter.

-

Add HPLC-grade water to the final volume of 1 L.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

Organic Synthesis: A Versatile Reagent

Beyond its role as a phase-transfer catalyst, this compound salts are valuable reagents in their own right in organic synthesis.

-

This compound Hydroxide (TBAOH): As a strong, organic-soluble base, TBAOH is used for deprotonation reactions, such as in the generation of dichlorocarbene from chloroform, and in saponification reactions where the substrate has poor solubility in traditional aqueous bases.[17][18]

-

This compound Fluoride (TBAF): TBAF is the most common reagent for the cleavage of silyl ether protecting groups.[1][19][20] The high affinity of the fluoride ion for silicon drives this reaction. TBAF is typically used as a 1 M solution in tetrahydrofuran (THF).

Experimental Protocol: Desilylation of a TBDMS Ether using TBAF

This protocol provides a general procedure for the removal of a tert-butyldimethylsilyl (TBDMS) protecting group from an alcohol.[1][21]

Materials:

-

TBDMS-protected alcohol (1.0 equiv)

-

This compound fluoride (TBAF), 1 M solution in THF (1.1-1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF to make an approximately 0.1 M solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1 M TBAF solution in THF dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding water.

-

Dilute the mixture with dichloromethane and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography on silica gel.

Note on Basicity: The TBAF reagent is basic and can cause decomposition of base-sensitive substrates. In such cases, buffering the reaction mixture with acetic acid is recommended.[1]

Conclusion

This compound salts are a cornerstone of the modern chemical laboratory, offering a unique combination of properties that enable and enhance a wide array of chemical transformations and analytical separations. Their role as phase-transfer catalysts has revolutionized the synthesis of complex organic molecules. In electrochemistry, their stability and conductivity provide an ideal environment for studying redox processes. In chromatography, they offer a powerful tool for the separation of challenging ionic analytes. Furthermore, specific this compound salts serve as indispensable reagents in synthetic organic chemistry. A thorough understanding of their properties and applications, as detailed in this guide, empowers researchers, scientists, and drug development professionals to leverage these versatile compounds to their full potential, driving innovation and discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]

- 3. This compound Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound bromide - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Electrical conductivity, ion-molecular and interionic interactions in solutions of some tetraalkylammonium salts in acetonitrile: the influence of the ion and temperature | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. km3.com.tw [km3.com.tw]

- 12. researchgate.net [researchgate.net]

- 13. tcichemicals.com [tcichemicals.com]

- 14. academic.oup.com [academic.oup.com]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. Effective reversed-phase ion pair high-performance liquid chromatography method for the separation and characterization of intact low-molecular-weight heparins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Electrical conductances of this compound and Decamethylferrocenium Hexafluorophosphate in organic solvents - CONICET [bicyt.conicet.gov.ar]

- 19. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar [semanticscholar.org]

- 20. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

A Technical Guide to the Physical and Chemical Properties of Tetrabutylammonium Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a comprehensive technical resource on the physical and chemical properties of tetrabutylammonium (TBA) salts. These quaternary ammonium compounds are pivotal in a multitude of applications, from organic synthesis and electrochemistry to pharmaceutical research, primarily due to their unique solubility characteristics, thermal stability, and utility as phase-transfer catalysts and supporting electrolytes. This document provides quantitative data, detailed experimental protocols, and visual workflows to support advanced research and development.

Physical Properties of Common this compound Salts

The physical characteristics of this compound salts are largely dictated by the nature of the counter-anion. The large, lipophilic this compound cation, [N(C₄H₉)₄]⁺, imparts significant solubility in organic solvents.[1] The data presented below has been aggregated from various sources to provide a comparative overview.

Summary of Physical Data

The following tables summarize key physical properties for a selection of commonly used this compound salts. These values represent a critical baseline for selecting the appropriate salt for a specific application, whether it be for its melting point in creating an ionic liquid medium or its solubility profile for a multi-phase reaction.

Table 1: General and Thermal Properties

| Compound Name | Abbreviation | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound Bromide | TBAB | 1643-19-2 | C₁₆H₃₆BrN | 322.37 | White solid/crystal | 102 - 106[2][3] |

| This compound Chloride | TBAC | 1112-67-0 | C₁₆H₃₆ClN | 277.92 | White/colorless crystal | 83 - 86[4] |

| This compound Hydroxide | TBAH | 2052-49-5 | C₁₆H₃₇NO | 259.47 | Colorless to light yellow liquid (as solution) | 27 - 30[5][6] |

| This compound Acetate | TBAA | 10534-59-5 | C₁₈H₃₉NO₂ | 301.51 | White to off-white solid | 95 - 101[7][8] |

| This compound Tetrafluoroborate | TBATFB | 429-42-5 | C₁₆H₃₆BF₄N | 329.27 | White crystalline powder | 155 - 161[9][10][11] |

| This compound Hexafluorophosphate | TBAPF₆ | 3109-63-5 | C₁₆H₃₆F₆NP | 387.43 | White powder | 244 - 246[12] |

| This compound Perchlorate | TBAClO₄ | 1923-70-2 | C₁₆H₃₆ClNO₄ | 341.90 | White solid | 213 (Decomposes) |

Table 2: Solubility Properties

| Compound Name | Solubility in Water | Solubility in Organic Solvents |

| This compound Bromide | Soluble (600 g/L)[13] | Soluble in alcohol, ether, acetone; slightly soluble in benzene.[2][14] |

| This compound Chloride | Soluble[15][16][17] | Soluble in ethanol, chloroform, acetone; slightly soluble in benzene, ether.[4][15] |

| This compound Hydroxide | Soluble[18] | Soluble in most organic solvents, including methanol.[6][18] |

| This compound Acetate | Hygroscopic | Soluble in acetonitrile.[8] |

| This compound Tetrafluoroborate | Slightly soluble | Soluble in acetonitrile, methanol, acetone, ethyl acetate, trichloromethane; insoluble in ether.[19][20] |

| This compound Hexafluorophosphate | - | Highly soluble in polar organic solvents like acetone and acetonitrile.[12] |

| This compound Perchlorate | - | Soluble in organic solvents. |

Chemical Properties and Major Applications

This compound salts are defined by their chemical versatility, serving as catalysts, electrolytes, and reagents in a vast array of chemical transformations.

-

Phase-Transfer Catalysis: Perhaps their most well-known application, TBA salts excel as phase-transfer catalysts (PTCs).[21] The bulky, lipophilic TBA cation can pair with an anion (e.g., OH⁻, CN⁻) from an aqueous phase and transport it into an organic phase to react with an organic substrate.[17] This overcomes the insolubility barrier between reactants, leading to faster reaction rates, higher yields, and milder reaction conditions.[17][21] this compound bromide (TBAB) is one of the most widely used PTCs for this purpose.[17][21]

-

Supporting Electrolytes: In electrochemistry, TBA salts with non-nucleophilic anions like hexafluorophosphate (PF₆⁻) and tetrafluoroborate (BF₄⁻) are commonly used as supporting electrolytes in nonaqueous solvents.[1][12][22] Their large ionic size and ability to dissolve in organic solvents provide high ionic conductivity and a wide electrochemical window, which is essential for studying redox processes without interference from the electrolyte itself.[12][22]

-

Strong, Non-nucleophilic Base: this compound hydroxide (TBAH) is a strong organic base that is highly soluble in organic solvents, unlike inorganic bases such as NaOH or KOH.[18] It is frequently used for deprotonation and alkylation reactions where the presence of metal cations would be undesirable.[18][21]

-

Ion-Pairing Reagents: In analytical chemistry, particularly in chromatography, TBA salts are used as ion-pairing reagents. They can be added to the mobile phase to improve the retention and separation of oppositely charged analyte ions on a reversed-phase column.[14]

-

Synthesis and Material Science: TBA salts are precursors for synthesizing other quaternary ammonium salts through salt metathesis reactions.[13] They also act as templating agents in the synthesis of materials like zeolites and as components in the formulation of ionic liquids.[5]

-

Biological Research: In pharmacology and neuroscience, tetraalkylammonium ions, including this compound and the smaller tetraethylammonium (TEA), are known to act as blockers of potassium (K⁺) channels.[23][24] They physically occlude the channel pore, preventing the flow of potassium ions, which is a crucial mechanism for studying ion channel function and for drug development.[6][25]

Experimental Protocols and Methodologies

This section provides detailed methodologies for the synthesis of a representative TBA salt and for the measurement of key physical properties.

Synthesis of this compound Bromide (TBAB)

This protocol describes the synthesis of TBAB via the Menshutkin reaction, involving the alkylation of a tertiary amine.

Objective: To synthesize this compound Bromide from tributylamine and 1-bromobutane.

Materials:

-

Tributylamine (C₁₂H₂₇N)

-

1-Bromobutane (n-butyl bromide, C₄H₉Br)

-

Acetonitrile (CH₃CN), practical grade

-

Benzene (C₆H₆)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Rotary evaporator

-

Separatory funnel

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine tributylamine and a slight molar excess of 1-bromobutane.

-

Solvent Addition: Add acetonitrile as the solvent to the flask.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., Argon) and maintain this atmosphere throughout the reaction.

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. Allow the reaction to proceed for approximately 20-24 hours.

-

Cooling and Concentration: After the reflux period, cool the reaction mixture to room temperature. Concentrate the solution using a rotary evaporator to remove the bulk of the acetonitrile, resulting in a crystalline mass.

-

Aqueous Work-up: Dissolve the crystalline residue in deionized water.

-

Extraction: Transfer the aqueous solution to a separatory funnel and wash it with several portions of benzene to remove any unreacted starting materials and organic impurities.

-

Product Isolation: The aqueous layer now contains the TBAB product. The salt can be recovered by evaporating the water, although it is often used directly as an aqueous solution. For a solid product, careful crystallization is required.

-

Yield Determination: The yield of the recovered solid TBAB can be calculated after thorough drying. A typical yield is around 90%.

Figure 1. Workflow for the synthesis of this compound Bromide (TBAB).

Determination of Melting Point

This protocol outlines the standard procedure using a capillary melting point apparatus.

Objective: To accurately determine the melting point range of a solid TBA salt.

Materials:

-

Dry, powdered sample of the TBA salt

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry, as moisture can depress the melting point.[11] If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount.

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly. The packed sample height should be 2-3 mm.[11]

-

Initial Measurement (Optional): If the melting point is unknown, perform a rapid determination by heating the sample quickly to find an approximate range.[11]

-

Accurate Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat rapidly to about 20°C below the expected or approximate melting point.[11]

-

Decrease the heating rate significantly, so the temperature rises no more than 1-2°C per minute.

-

Observe the sample through the magnifying eyepiece.

-

-

Recording the Range:

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂. A pure compound will typically have a sharp melting range of 0.5-1.0°C.

-

Measurement of Solubility

This protocol describes a general method for determining the solubility of a TBA salt in a given solvent.

Objective: To determine the concentration of a saturated solution of a TBA salt at a specific temperature.

Materials:

-

TBA salt (solute)

-

Solvent of interest (e.g., water, ethanol)

-

Thermostatically controlled water bath or shaker

-

Vials or test tubes with secure caps

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, NMR, or gravimetric analysis)

Procedure:

-

Sample Preparation: Add an excess amount of the solid TBA salt to a known volume or mass of the solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature. Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. For fine suspensions, centrifugation is recommended to achieve clear separation of the solid and liquid phases.[19]

-

Sample Extraction: Carefully extract a precise volume of the clear, supernatant (saturated solution) using a pipette. Be cautious not to disturb the solid precipitate.

-

Quantification:

-

Gravimetric Method: Weigh the extracted aliquot, then evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven). Weigh the remaining solid residue. The solubility can be calculated as grams of solute per 100 g or 100 mL of solvent.

-

Spectroscopic/Chromatographic Method: Dilute the extracted aliquot with a known volume of solvent. Analyze the concentration of the TBA salt in the diluted solution using a calibrated analytical technique such as ¹H NMR or HPLC.[13]

-

-

Data Reporting: Express the solubility in standard units, such as g/100 mL, g/kg of solvent, or mol/L, at the specified temperature.

Measurement of Electrolytic Conductivity

This protocol describes the use of a conductivity meter to measure the conductivity of a TBA salt solution.

Objective: To measure the specific conductance of an electrolyte solution containing a TBA salt.

Materials:

-

TBA salt

-

High-purity solvent (e.g., deionized water, acetonitrile)

-

Conductivity meter with a conductivity probe (cell)[15]

-

Standard conductivity calibration solutions (e.g., KCl solutions of known concentration)

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar (optional, for calibration)

Procedure:

-

Solution Preparation: Prepare a solution of the TBA salt at a known concentration by accurately weighing the salt and dissolving it in a precise volume of the solvent.

-

Instrument Calibration:

-

Rinse the conductivity probe thoroughly with deionized water and then with a small amount of the calibration standard.[4][5]

-

Immerse the probe in a standard solution of known conductivity.

-

Calibrate the meter according to the manufacturer's instructions, adjusting the reading to match the value of the standard at the measured temperature.[4] This process determines the cell constant.

-

-

Sample Measurement:

-

Rinse the calibrated probe with deionized water and then with a small aliquot of the sample solution to be measured.

-

Immerse the probe in the sample solution, ensuring the electrodes are fully submerged and there are no trapped air bubbles.[5]

-

Allow the reading to stabilize. The meter will typically provide a temperature-compensated conductivity value.[5][15]

-

-

Recording Data: Record the conductivity (in units such as µS/cm or mS/cm) and the temperature of the solution.[15]

Application Workflows and Mechanisms

The following diagrams illustrate common experimental workflows and mechanisms of action involving this compound salts.

Workflow for Phase-Transfer Catalysis (PTC)

This diagram illustrates the role of TBAB in facilitating a nucleophilic substitution reaction between an aqueous nucleophile and an organic substrate.

Figure 2. Catalytic cycle of TBAB in a phase-transfer reaction.

Workflow for Cyclic Voltammetry (CV)

This diagram outlines the setup and process for performing cyclic voltammetry using a TBA salt as the supporting electrolyte.

Figure 3. Experimental workflow for cyclic voltammetry.

Mechanism of Potassium (K⁺) Channel Blockade

This diagram illustrates the mechanism by which a tetraalkylammonium (TAA) ion, such as TBA⁺ or TEA⁺, blocks a voltage-gated potassium channel.

Figure 4. Pore block mechanism of a K⁺ channel by a TAA ion.

References

- 1. benchchem.com [benchchem.com]

- 2. A phase-transfer-assisted strategy for oxidation-based biomass valorization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. utsc.utoronto.ca [utsc.utoronto.ca]

- 4. oewri.missouristate.edu [oewri.missouristate.edu]

- 5. Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JP2016044149A - Production method of this compound acetate - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. The Solubility Parameters of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conductivity (electrolytic) - Wikipedia [en.wikipedia.org]

- 14. Determination of solubility parameters of ionic liquids and ionic liquid/solvent mixtures from intrinsic viscosity. | Sigma-Aldrich [sigmaaldrich.com]

- 15. nbinno.com [nbinno.com]

- 16. CN111960948B - Synthesis process of this compound bromide - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. usp.org [usp.org]

- 20. Frontiers | Use of tetraethylammonium (TEA) and Tris loading for blocking TRPM7 channels in intact cells [frontiersin.org]

- 21. Channel blocker - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. US3965178A - Method for preparing this compound bromide - Google Patents [patents.google.com]

- 24. chem.ucalgary.ca [chem.ucalgary.ca]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Tetrabutylammonium Cation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure and formula of the tetrabutylammonium cation, a quaternary ammonium cation widely utilized in organic synthesis, catalysis, and pharmaceutical research.

Core Properties and Formula

The this compound cation is a bulky, symmetric organic cation. Its lipophilic nature, conferred by the four butyl chains, makes it an effective phase-transfer catalyst and enables the solubilization of inorganic anions in organic solvents.

| Property | Value |

| Chemical Formula | [N(C₄H₉)₄]⁺ or C₁₆H₃₆N⁺[1] |

| Molecular Weight | 242.47 g/mol |

| Appearance | Typically a white crystalline solid (as a salt) |

| Solubility | Soluble in many organic solvents |

Molecular Structure

The central nitrogen atom in the this compound cation is bonded to four butyl groups in a tetrahedral geometry. The butyl chains are flexible and can adopt various conformations, which can be influenced by the crystal packing and the nature of the counter-ion.

Bond Lengths and Angles

The structural parameters of the this compound cation have been determined through single-crystal X-ray diffraction studies of its various salts. The bond lengths and angles can vary slightly depending on the specific crystal structure and the counter-anion.

| Parameter | Typical Range of Values | Average Value |

| N-C Bond Length | 1.474 - 1.546 Å | 1.511 Å[2] |

| C-C Bond Length | 1.453 - 1.557 Å | 1.512 Å[2] |

| C-N-C Bond Angle | 88.3 - 125.3° | 109.4°[2] |

| C-C-C Bond Angle | 106.1 - 129.11° | 112.7°[2] |

Note: These values are derived from crystallographic data and represent a range observed across different structures.

Molecular Visualization

Figure 1. Molecular structure of the this compound cation.

Experimental Protocols

The characterization and synthesis of this compound salts involve standard organic chemistry techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound Bromide

This protocol describes a common method for the synthesis of this compound bromide from tributylamine and 1-bromobutane.

Materials:

-

Tributylamine

-

1-Bromobutane

-

Acetonitrile

-

Ethyl acetate

-

Reaction flask with reflux condenser, magnetic stirrer, and thermometer

Procedure:

-

Reaction Setup: In a 1000 mL reactor equipped with a magnetic stirrer, thermometer, and reflux condenser, combine 200 g of tributylamine, 200 g of 1-bromobutane, and 200 g of acetonitrile.

-

Reaction: Stir the mixture and heat it to reflux. Maintain a constant temperature and continue the reflux for 22-24 hours.[3]

-

Solvent Removal: After the reaction is complete, allow the mixture to cool. Distill the mixture under atmospheric pressure to recover the acetonitrile and any excess 1-bromobutane.[3]

-

Crude Product Isolation: Heat the remaining liquid to 100°C under reduced pressure to remove any residual volatile components. The resulting pale yellow transparent liquid is the crude this compound bromide.[3]

-

Purification: Add 150 g of ethyl acetate to the crude product and heat to reflux for 30 minutes. Cool the solution to induce crystallization.

-

Final Product: Filter the crystals and dry them under vacuum at 50°C to remove any remaining ethyl acetate. The final product is white crystalline this compound bromide.[3]

Characterization by Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the crystal structure of a this compound salt.

Materials:

-

High-quality single crystals of the this compound salt

-

Single-crystal X-ray diffractometer

-

Cryoprotectant (if necessary)

Procedure:

-

Crystal Selection and Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and other visible defects. Mount the crystal on a goniometer head.

-

Data Collection: Place the mounted crystal on the diffractometer. A preliminary diffraction pattern is collected to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering and X-ray absorption. The intensities of the reflections are integrated.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, accurate crystal structure.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the this compound cation in solution.

Materials:

-

This compound salt sample

-

Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound salt in a suitable deuterated solvent in an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

Spectral Analysis:

-

¹H NMR: The spectrum will show characteristic signals for the butyl groups. Typically, a triplet for the terminal methyl protons (CH₃), a multiplet for the adjacent methylene protons (-CH₂-CH₃), a multiplet for the next methylene protons (-CH₂-CH₂-CH₂-), and a triplet for the methylene protons attached to the nitrogen atom (N-CH₂-).

-

¹³C NMR: The spectrum will show four distinct signals corresponding to the four different carbon atoms in the butyl chains.

-

Characterization by Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to determine the mass-to-charge ratio (m/z) of the this compound cation.

Materials:

-

This compound salt sample

-

Solvent (e.g., methanol, acetonitrile, water)

-

Electrospray ionization mass spectrometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound salt in a suitable solvent.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the solution as it exits a capillary, creating a fine spray of charged droplets. The solvent evaporates from the droplets, leaving the charged this compound cations in the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their m/z ratio. For the this compound cation, a prominent peak will be observed at an m/z corresponding to its molecular weight (242.47).

References

Solubility of Tetrabutylammonium Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tetrabutylammonium bromide (TBAB), a widely used quaternary ammonium salt, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where TBAB is utilized as a phase-transfer catalyst, electrolyte, or solubilizing agent.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound Bromide (TBAB) in Benzene

| Temperature (K) | Temperature (°C) | Mole Fraction (x₁) | Solubility ( g/100g Benzene) |

| 298.15 | 25.0 | 0.0013 | 0.54 |

| 303.15 | 30.0 | 0.0016 | 0.66 |

| 308.15 | 35.0 | 0.0020 | 0.82 |

| 313.15 | 40.0 | 0.0025 | 1.03 |

| 318.15 | 45.0 | 0.0031 | 1.28 |

| 323.15 | 50.0 | 0.0038 | 1.57 |

Data sourced from a study by Lee and Huang (2002) which investigated the solubility of TBAB in benzene, a solvent in which it is considered only slightly soluble.[1][2]

Table 2: Qualitative and Semi-Quantitative Solubility of this compound Bromide (TBAB) in Various Organic Solvents

| Solvent | Solvent Type | Solubility Description | Notes |

| Alcohols | |||

| Methanol | Protic | Soluble | [3][4] |

| Ethanol | Protic | Soluble | Soluble in ethanol.[5] |

| Propan-1-ol | Protic | Soluble | A study on the volumetric behavior of TBAB in this solvent suggests solubility. |

| Butan-1-ol | Protic | Soluble | A study on the volumetric behavior of TBAB in this solvent suggests solubility. |

| Ketones | |||

| Acetone | Aprotic | Soluble | [3][4] |

| Ethers | |||

| Diethyl Ether | Aprotic | Soluble | [3][4] |

| Halogenated Hydrocarbons | |||

| Dichloromethane | Aprotic | Soluble | [5] |

| Chloroform | Aprotic | Practically Insoluble | |

| Aromatic Hydrocarbons | |||

| Benzene | Aprotic | Slightly Soluble | Quantitative data is available (see Table 1).[1][2][3][4] |

| Toluene | Aprotic | Slightly Soluble | [5] |

| Esters | |||

| Ethyl Acetate | Aprotic | Soluble | Can be used for recrystallization.[3] |

| Nitriles | |||

| Acetonitrile | Aprotic | Soluble | Studies on the solvation of TBAB in water-acetonitrile mixtures have been conducted. |

It is important to note that TBAB's solubility can be significantly influenced by the presence of other substances, particularly in the context of its use in forming deep eutectic solvents (DESs).[6][7][8]

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid in a liquid is a fundamental experimental procedure in chemistry. Several well-established methods can be employed, each with its own advantages and suitability for different systems. The choice of method often depends on factors such as the expected solubility, the properties of the solute and solvent, and the available analytical instrumentation.

Isothermal Equilibrium (Shake-Flask) Method

This is a widely used and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid solute (TBAB) is added to a known volume or mass of the organic solvent in a sealed container, such as a flask or vial. The container is then placed in a constant-temperature bath and agitated (e.g., using a magnetic stirrer or a shaker) for a prolonged period.

-

Equilibration: The mixture is agitated until thermodynamic equilibrium is reached, meaning the concentration of the dissolved solute in the solvent remains constant over time. The time required for equilibration can vary from hours to several days and should be determined experimentally by analyzing samples at different time points.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated solution is then carefully separated from the excess solid. This is typically achieved by filtration through a membrane filter compatible with the organic solvent or by centrifugation followed by careful decantation of the supernatant.

-

Analysis of Saturated Solution: The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique. For TBAB, this could include:

-

Gravimetric Analysis: A known volume or mass of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue (TBAB) is measured.

-

Titration: If a suitable titrimetric method is available for the bromide or the quaternary ammonium ion in the chosen solvent.

-

Spectroscopy (e.g., UV-Vis, NMR): If TBAB exhibits a suitable spectroscopic signal, its concentration can be determined by comparing the signal of the saturated solution to a calibration curve prepared from standards of known concentrations.

-

Chromatography (e.g., HPLC, IC): The saturated solution can be appropriately diluted and analyzed by a suitable chromatographic method to determine the concentration of TBAB.

-

Gravimetric Method

This is a straightforward and common technique, especially when the solute is non-volatile.

Methodology:

-

Sample Preparation: A saturated solution is prepared using the isothermal equilibrium method as described above.

-

Weighing the Saturated Solution: A precise volume (e.g., using a calibrated pipette) or mass of the clear, saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Solvent Evaporation: The solvent is carefully evaporated from the solution. This can be done at ambient temperature, under reduced pressure, or by gentle heating, ensuring that the solute does not decompose.

-

Drying to a Constant Mass: The container with the solid residue is then dried in an oven at a suitable temperature until a constant mass is achieved. This ensures all the solvent has been removed.

-

Calculation: The mass of the dissolved solute is determined by subtracting the initial mass of the empty container from the final mass of the container with the dried residue. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

Cloud Point Method

The cloud point method is a polythermal technique often used to determine the temperature at which a solid solute begins to precipitate from a solution upon cooling, or conversely, the temperature at which a solid dissolves upon heating.

Methodology:

-

Sample Preparation: A series of samples with known concentrations of the solute (TBAB) in the solvent are prepared in sealed, transparent containers.

-

Heating and Cooling Cycles: Each sample is slowly heated while being stirred until the solid completely dissolves, resulting in a clear solution. The temperature at which the last solid crystal disappears is recorded as the dissolution temperature.

-

Cloud Point Detection: The clear solution is then slowly cooled with continuous stirring. The temperature at which the first sign of turbidity or cloudiness appears, indicating the onset of crystallization, is recorded as the cloud point temperature.

-

Solubility Curve: By plotting the dissolution or cloud point temperatures against the corresponding concentrations, a solubility curve for the solute in the specific solvent can be constructed.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a solid compound in a liquid solvent using the isothermal equilibrium method.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound bromide CAS#: 1643-19-2 [m.chemicalbook.com]

- 4. This compound bromide | 1643-19-2 [chemicalbook.com]

- 5. This compound bromide - Wikipedia [en.wikipedia.org]

- 6. Effect of this compound Bromide-Based Deep Eutectic Solvents on the Aqueous Solubility of Indomethacin at Various Temperatures: Measurement, Modeling, and Prediction with Three-Dimensional Hansen Solubility Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Bromide (TBABr)-Based Deep Eutectic Solvents (DESs) and Their Physical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Tetrabutylammonium Bromide from Tributylamine

This technical guide provides a comprehensive overview of the synthesis of this compound bromide (TBAB), a versatile quaternary ammonium salt widely utilized as a phase-transfer catalyst in organic synthesis. The primary route for its preparation involves the alkylation of tributylamine with 1-bromobutane. This document outlines the fundamental reaction, detailed experimental protocols, and quantitative data to support researchers in the efficient and high-yield synthesis of TBAB.

Core Synthesis Reaction: The Menschutkin Reaction

The synthesis of this compound bromide from tributylamine and n-butyl bromide is a classic example of the Menschutkin reaction.[1][2] This reaction involves the nucleophilic substitution (SN2) of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.[1][2]

The general reaction is as follows:

Quantitative Data Summary

The yield of this compound bromide is highly dependent on the reaction solvent and conditions. Acetonitrile has been identified as a particularly effective solvent for this synthesis, leading to significantly higher yields compared to other solvents or solvent-free conditions.[3]

| Reactants (Molar Ratio) | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Tributylamine (1.0), n-Butyl Bromide (1.1) | Acetonitrile | Reflux | 22 | 90 | [4] |

| Tributylamine (1.0), n-Butyl Bromide (1.0) | Acetonitrile | Reflux | 19 | 86 | [4] |

| Tributylamine (1.0), n-Butyl Bromide (1.0) | Acetone | Reflux | 15.5 | 5.4 | [3] |

| Tributylamine (1.0), n-Butyl Bromide (1.1) | N,N-Dimethylformamide | < 60 | 22 | 45 | [3] |

| Tributylamine (1.0), n-Butyl Bromide (1.0) | None | 80-85 | 23 | 4 | [3] |

Detailed Experimental Protocols

The following protocols are compiled from various sources to provide a comprehensive guide for the synthesis of this compound bromide in a laboratory setting.

3.1. High-Yield Synthesis in Acetonitrile (Method 1)

This method, adapted from a patented procedure, provides a high yield of TBAB.[3][4]

Materials:

-

Tributylamine

-

n-Butyl bromide

-

Acetonitrile (practical grade)

-

Benzene (for washing)

-

Water (distilled or deionized)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Inert atmosphere setup (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (Argon), combine tributylamine (e.g., 74.1 g) and n-butyl bromide (e.g., 60.3 g) in acetonitrile (e.g., 100 ml).

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 22 hours.

-

Cooling and Concentration: After the reflux period, cool the reaction mixture to room temperature. Evaporate the solvent to near dryness using a rotary evaporator at a temperature around 30°C. This will result in a crystalline mass.

-

Aqueous Dissolution: Dissolve the crystalline mass in water (e.g., 100 ml).

-

Extraction/Washing: Transfer the aqueous solution to a separatory funnel and wash with three aliquots of benzene (100 ml each) to remove unreacted starting materials and impurities.

-

Product Recovery: The aqueous layer containing the this compound bromide can then be further processed, for instance, by evaporation of the water to yield the solid product. The reported yield for this method is approximately 90%.[4]

3.2. Synthesis with Ether Precipitation (Method 2)

This alternative protocol utilizes diethyl ether for product precipitation.[4]

Materials:

-

Tributylamine

-

n-Butyl bromide

-

Acetonitrile (chromatography quality)

-

Diethyl ether

Equipment:

-

Same as Method 1, plus filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask under an ethylene atmosphere, dissolve tributylamine (e.g., 64.14 g, 0.346 mole) and n-butyl bromide (e.g., 60.3 g) in acetonitrile (e.g., 200 ml).

-

Reflux: Heat the solution to reflux and maintain for 19 hours.

-

Partial Evaporation: Partially evaporate the solvent from the reaction mixture.

-

Precipitation: Add diethyl ether (e.g., 600 ml) to the concentrated solution to precipitate the this compound bromide.

-

Isolation and Drying: Collect the solid product by filtration and dry it in vacuo at ambient temperature. The reported yield for this method is 86%.[4]

Experimental Workflow and Logic

The synthesis of this compound bromide follows a logical progression from reaction to purification. The following diagram illustrates the general workflow.

Applications in Drug Development and Research

This compound bromide is a prominent phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.[5][6] This property is invaluable in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). Its ability to accelerate reaction rates, improve yields, and enhance selectivity makes it a crucial tool for drug development professionals.[6] Additionally, TBAB can be used as a source of bromide ions for substitution reactions and as an electrolyte in electrochemical applications.[3][5]

Conclusion

The synthesis of this compound bromide from tributylamine and n-butyl bromide is a well-established and efficient process, particularly when conducted in acetonitrile. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists to produce high-purity TBAB for various applications in organic synthesis and drug development. The choice between different work-up procedures will depend on the desired purity and the available laboratory equipment.

References

- 1. scienceinfo.com [scienceinfo.com]

- 2. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3965178A - Method for preparing this compound bromide - Google Patents [patents.google.com]

- 4. Synthesis of this compound Bromide (TBAB) [designer-drug.com]

- 5. This compound bromide - Wikipedia [en.wikipedia.org]

- 6. This compound Bromide Supplier | 1643-19-2 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

An In-depth Technical Guide to Common Tetrabutylammonium Salts and Their Anions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of common tetrabutylammonium (TBA) salts, detailing their physicochemical properties, applications in organic synthesis and electrochemistry, and includes specific experimental protocols. The information is presented to assist researchers and professionals in drug development and other scientific fields in the effective selection and utilization of these versatile compounds.

Introduction to this compound Salts

This compound salts are quaternary ammonium compounds characterized by a central nitrogen atom bonded to four butyl groups, resulting in a positively charged cation, [N(C₄H₉)₄]⁺. This bulky, lipophilic cation is paired with a variety of inorganic or organic anions. The nature of the anion significantly influences the salt's physicochemical properties, such as solubility, melting point, and reactivity, making TBA salts highly versatile for a range of applications.

Their utility is most prominent in their roles as phase-transfer catalysts (PTCs), electrolytes in non-aqueous electrochemistry, and as ionic liquids. The large organic cation imparts solubility in organic solvents, enabling the transport of anions from an aqueous or solid phase into an organic phase where reactions can occur.

Common this compound Salts and Their Anions

A variety of anions are commonly paired with the this compound cation, each conferring distinct properties to the resulting salt. Some of the most frequently encountered TBA salts include:

-

Halides:

-

This compound Bromide (TBAB)

-

This compound Chloride (TBAC)

-

This compound Iodide (TBAI)

-

This compound Fluoride (TBAF)

-

-

Other Inorganic Anions:

-

This compound Hexafluorophosphate (TBAPF₆)

-

This compound Tetrafluoroborate (TBABF₄)

-

This compound Perchlorate (TBAClO₄)

-

This compound Nitrate (TBANO₃)

-

-

Organic Anions:

-

This compound Acetate (TBAOAc)

-

Physicochemical Properties

The selection of a suitable this compound salt for a specific application is largely dictated by its physical and chemical properties. The following tables summarize key quantitative data for several common TBA salts.

Table 1: General Physicochemical Properties of Common this compound Salts

| Anion | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Bromide (Br⁻) | C₁₆H₃₆BrN | 322.37 | White crystalline solid | 102-106[1] |

| Chloride (Cl⁻) | C₁₆H₃₆ClN | 277.92 | White solid | 90[2] |

| Iodide (I⁻) | C₁₆H₃₆IN | 369.37 | White or tan powder | 141-143[3][4] |

| Acetate (CH₃COO⁻) | C₁₈H₃₉NO₂ | 301.51 | White to off-white solid | 95-98[5][6] |

| Tetrafluoroborate (BF₄⁻) | C₁₆H₃₆BF₄N | 329.27 | White crystalline powder | 155-161[7] |

| Hexafluorophosphate (PF₆⁻) | C₁₆H₃₆F₆NP | 387.43 | White powder | 244-246[8][9] |

| Perchlorate (ClO₄⁻) | C₁₆H₃₆ClNO₄ | 341.91 | White powder | 211-215 |

| Nitrate (NO₃⁻) | C₁₆H₃₆N₂O₃ | 304.47 | White crystalline powder | 116-118 |

Table 2: Solubility of Common this compound Salts in Various Solvents

| Salt | Water | Ethanol | Acetone | Dichloromethane | Toluene | Acetonitrile |

| TBAB | 600 g/L (20 °C)[10] | Soluble[1][11] | Soluble[1][11] | Soluble[10] | Slightly soluble[10] | Soluble |

| TBAC | 20 mg/mL[12][13] | Easily soluble[14] | Easily soluble[14] | Soluble | Slightly soluble[14] | Soluble |

| TBAI | Soluble[3][4] | Soluble[4] | Soluble[15] | Slightly soluble[4] | Insoluble in Benzene[3][16] | 0.1 g/mL[17] |

| TBAOAc | Moderately soluble[18] | Soluble | Soluble | Soluble | Soluble | 0.1 g/mL[5][6] |

| TBABF₄ | Insoluble[19] | 100 mg/mL[20] | Soluble[21] | Soluble | Soluble | Soluble[19] |

| TBAPF₆ | Insoluble[16] | Soluble in absolute ethanol[8] | Highly soluble[8] | Soluble | Soluble | 0.1 g/mL[9][22] |

Table 3: Molar Conductivity of this compound Salts in Acetonitrile at 25°C

| Salt | Limiting Molar Conductivity (Λ₀) (S·cm²·mol⁻¹) |

| Et₄NBr | Varies with temperature[23] |

| Bu₄NBr | Varies with temperature[23] |

| Et₄NBF₄ | Varies with temperature[23] |

| Bu₄NBF₄ | Varies with temperature[23] |

| Bu₄NCNS | Varies with temperature[24] |

| Bu₄NBPh₄ | Used as a reference electrolyte[24] |

Note: The conductivity of TBA salts is highly dependent on the solvent, concentration, and temperature. The values in Table 3 are indicative and sourced from studies investigating these dependencies.[23][24]

Experimental Protocols

This section provides detailed methodologies for key applications of this compound salts.

Synthesis of this compound Bromide

Objective: To synthesize this compound bromide from tributylamine and n-butyl bromide.

Materials:

-

Tributylamine

-

n-Butyl bromide

-

Acetonitrile

-

Water

-

Benzene

-

Argon (or other inert gas)

Procedure: [24]

-

In a round-bottom flask, combine 74.1 g of tributylamine and 60.3 g of n-butyl bromide in 100 mL of practical grade acetonitrile.

-

Reflux the solution for 22 hours under an inert argon atmosphere.

-

After reflux, cool the reaction mixture and evaporate it to near dryness at 30°C.

-

Dissolve the resulting crystalline mass in 100 mL of water.

-

Wash the aqueous solution with three 100-mL portions of benzene to remove any unreacted starting materials.

-

The aqueous layer, containing the this compound bromide, can then be evaporated to yield the solid product. The reported yield is approximately 90%.[24]

Phase-Transfer Catalysis: Williamson Ether Synthesis

Objective: To synthesize an ether from an alcohol and an alkyl halide using this compound bromide as a phase-transfer catalyst. This example details the synthesis of 4-ethoxytoluene from 4-ethylphenol and methyl iodide.

Materials:

-

4-Ethylphenol

-

Sodium hydroxide (NaOH)

-

This compound bromide (TBAB)

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

Distilled water

-

Silica gel

-

Dichloromethane

Procedure: [4]

-

Reaction Setup: In a 5 mL conical vial, combine 4-ethylphenol, sodium hydroxide, and a spin vane. Gently heat the mixture until it becomes a liquid.

-

Add this compound bromide to the vial.

-

Top the vial with a reflux condenser and add the methyl iodide through the top of the condenser.

-

Reaction: Gently reflux the mixture for one hour. Avoid excessive heating to prevent the volatile methyl iodide from escaping.

-

Workup:

-

Allow the reaction to cool to room temperature, then briefly cool it in an ice bath.

-

Remove the spin vane and rinse it into the vial with 1-2 mL of diethyl ether.

-

Add a small amount of distilled water to the vial.

-

Remove the aqueous layer with a pipette and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether. Drain the aqueous layer and set it aside.

-

Combine the original ether layer with the ether extract in the separatory funnel.

-

-

Purification:

-

Prepare a small chromatography column with silica gel.

-

Add the ether solution containing the product to the column.

-

Elute the column with 5 mL of dichloromethane to collect the purified product.

-

Application as a Supporting Electrolyte

Objective: To demonstrate the use of a this compound salt as a supporting electrolyte in a non-aqueous electrochemical measurement, such as cyclic voltammetry.

Materials:

-

This compound hexafluorophosphate (TBAPF₆), electrochemical grade

-

Acetonitrile, anhydrous

-

Ferrocene (as a standard redox-active species)

-

Working electrode (e.g., glassy carbon)

-

Reference electrode (e.g., Ag/Ag⁺)

-

Counter electrode (e.g., platinum wire)

-

Voltammetry cell

Procedure:

-

Electrolyte Preparation: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will serve as the supporting electrolyte solution.

-

Analyte Solution: Dissolve a small amount of ferrocene (to achieve a concentration of approximately 1 mM) in the 0.1 M TBAPF₆/acetonitrile solution.

-

Electrochemical Cell Setup:

-

Assemble the voltammetry cell with the working, reference, and counter electrodes.

-

Fill the cell with the analyte solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the parameters for the cyclic voltammetry experiment (e.g., initial potential, switching potential, scan rate).

-

Run the cyclic voltammogram and record the resulting data. The voltammogram should show the characteristic reversible oxidation and reduction peaks for the ferrocene/ferrocenium redox couple. The TBAPF₆ provides the necessary conductivity for the measurement without interfering with the electrochemical reaction of the analyte.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound salts.

Figure 1: Mechanism of Phase-Transfer Catalysis.

Figure 2: Williamson Ether Synthesis Workflow.

Conclusion

This compound salts are a versatile class of compounds with a broad range of applications in scientific research and industrial processes. Their utility stems from the unique properties imparted by the bulky this compound cation, which can be finely tuned by the choice of the accompanying anion. This guide has provided a foundational understanding of the most common TBA salts, their key physicochemical properties, and detailed protocols for their synthesis and application. By leveraging the data and methodologies presented, researchers and professionals can make informed decisions in the selection and use of these powerful chemical tools.

References

- 1. This compound bromide CAS#: 1643-19-2 [m.chemicalbook.com]

- 2. This compound chloride - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. This compound iodide | 311-28-4 [chemicalbook.com]

- 5. This compound acetate | 10534-59-5 [chemicalbook.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. 99%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 9. This compound hexafluorophosphate | 3109-63-5 [amp.chemicalbook.com]

- 10. This compound bromide - Wikipedia [en.wikipedia.org]

- 11. This compound bromide | 1643-19-2 [chemicalbook.com]

- 12. ≥97.0% (NT), crystals | Sigma-Aldrich [sigmaaldrich.com]

- 13. ≥97.0% (NT), crystals | Sigma-Aldrich [sigmaaldrich.com]

- 14. Introducton of this compound chloride_Chemicalbook [chemicalbook.com]

- 15. CAS 311-28-4: this compound iodide | CymitQuimica [cymitquimica.com]

- 16. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 17. Cas 311-28-4,this compound iodide | lookchem [lookchem.com]

- 18. CAS 10534-59-5: this compound acetate | CymitQuimica [cymitquimica.com]

- 19. Page loading... [guidechem.com]

- 20. Tetra-n-butylammonium tetrafluoroborate, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 21. koyonchem.com [koyonchem.com]

- 22. Cas 3109-63-5,this compound hexafluorophosphate | lookchem [lookchem.com]

- 23. Electrical conductivity, ion-molecular and interionic interactions in solutions of some tetraalkylammonium salts in acetonitrile: the influence of the ion and temperature | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tetrabutylammonium Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of tetrabutylammonium (TBA) compounds. A thorough understanding of the thermal behavior of these salts is critical for their application in research, pharmaceutical development, and various industrial processes where they are utilized as phase-transfer catalysts, electrolytes, and therapeutic agents. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the decomposition mechanisms.

Core Concepts: Thermal Stability and Decomposition Pathways

The thermal stability of this compound salts is intrinsically linked to the strength of the bonds within the this compound cation and the nature of the associated anion. The primary decomposition mechanism for most this compound compounds upon heating is the Hofmann elimination . This E2 (elimination, bimolecular) reaction involves the abstraction of a β-hydrogen from one of the butyl chains by a base, leading to the formation of tributylamine, 1-butene, and a corresponding acid from the anion.

The general Hofmann elimination reaction for a this compound salt (TBA-X) can be represented as:

(C₄H₉)₄N⁺X⁻ → (C₄H₉)₃N + CH₂=CHCH₂CH₃ + HX

The facility of this reaction and, consequently, the thermal stability of the TBA salt, is significantly influenced by the basicity and nucleophilicity of the counter-anion (X⁻).

Quantitative Thermal Analysis Data

The thermal stability of various this compound salts has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing melting points, phase transitions, and enthalpies of decomposition.

The following tables summarize the available quantitative data for a range of this compound compounds.

Table 1: Decomposition Temperatures of this compound Salts

| Compound Name | Anion | Tonset (°C) | Tpeak (°C) | Notes |

| This compound Perchlorate (TBAP) | ClO₄⁻ | ~300 | ~327 | [1] |

| This compound Hexafluorophosphate (TBAHFP) | PF₆⁻ | ~352 | ~368 | Decomposition is primarily determined by the cation.[2] |

| This compound Tetrafluoroborate (TBATFB) | BF₄⁻ | ~365 | ~383 | [1] |

| This compound Bromide (TBAB) | Br⁻ | ~195 | - | Thermal stability increases in the order Br⁻ < TFO⁻ < NTf₂⁻.[3] |

| This compound Trifluoromethanesulfonate (TBATFO) | CF₃SO₃⁻ (TFO⁻) | ~316 | - | [3] |

| This compound bis(trifluoromethanesulfonyl)imide (TBANTf₂) | (CF₃SO₂)₂N⁻ (NTf₂⁻) | ~364 | - | [3] |

| This compound Acetate (TBAAc) | CH₃COO⁻ | ~100-150 | - | Tends to vitrify at low temperatures and is stable up to 100-150 °C.[4] |

Tonset: Onset temperature of decomposition. Tpeak: Temperature of maximum decomposition rate.

Table 2: Melting Points and Other Thermal Transitions of this compound Salts

| Compound Name | Anion | Melting Point (°C) | Other Transitions |

| This compound Perchlorate (TBAP) | ClO₄⁻ | 214 | Polymorphous transition at 57 °C.[1] |

| This compound Hexafluorophosphate (TBAHFP) | PF₆⁻ | 240-250 | - |

| This compound Bromide (TBAB) | Br⁻ | 120 | Crystal readjustment and conformational disorder below melting.[2] |

| This compound Trifluoromethanesulfonate (TBATFO) | CF₃SO₃⁻ (TFO⁻) | 115 | - |

| This compound bis(trifluoromethanesulfonyl)imide (TBANTf₂) | (CF₃SO₂)₂N⁻ (NTf₂⁻) | 93 | - |

Experimental Protocols for Thermal Analysis

Accurate determination of the thermal properties of this compound compounds requires standardized experimental procedures. The following are detailed methodologies for TGA, DSC, and TGA-MS.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a this compound salt.

Instrumentation: A thermogravimetric analyzer (e.g., PerkinElmer 'Pyris 1' TGA or equivalent).[5]

Methodology:

-

Sample Preparation: Ensure the sample is dry and free of solvent. For hygroscopic salts like this compound acetate, pre-drying under vacuum is recommended.[4]

-

Sample Loading: Accurately weigh 4-8 mg of the sample into a clean, tared platinum or ceramic crucible.[5]

-

Instrument Setup:

-

Temperature Program:

-

Data Analysis:

-

Plot the sample weight (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.

-

Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve), which corresponds to the point of fastest mass loss.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, phase transitions, and enthalpy of decomposition of a this compound salt.

Instrumentation: A differential scanning calorimeter (e.g., Netzsch DSC 204 F1 Phoenix or equivalent).[7]

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of the dried sample into an aluminum or other suitable DSC pan.[6]

-

Sample Encapsulation: Hermetically seal the pan to prevent any loss of volatile decomposition products. For some applications, a pierced lid may be used.[7]

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Maintain an inert atmosphere (e.g., nitrogen) with a purge gas.

-

-